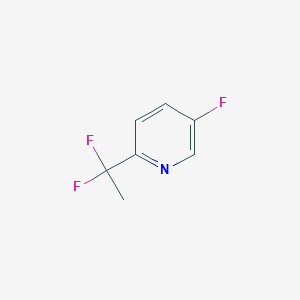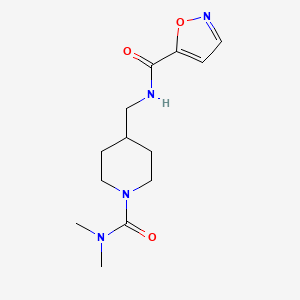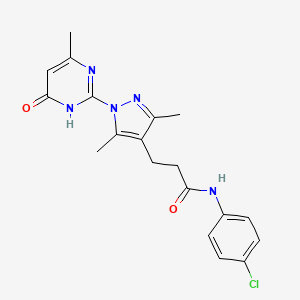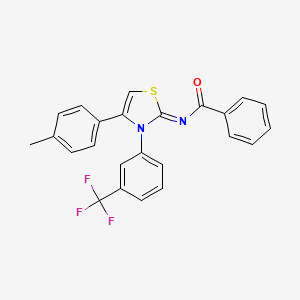![molecular formula C21H20N4O3S B2492147 9-(3-ethoxy-4-hydroxyphenyl)-2-(thiophen-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 534590-15-3](/img/structure/B2492147.png)
9-(3-ethoxy-4-hydroxyphenyl)-2-(thiophen-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves cyclization, condensation, and substitution reactions to form the desired triazoloquinazolinone backbone. For instance, compounds with similar structures have been synthesized through innovative routes involving ring-opening, cyclization, and substitution reactions, demonstrating the complex chemistry involved in producing such molecules (Wu et al., 2022).
Molecular Structure Analysis
Molecular structure analysis, including spectroscopy (1H NMR, 13C NMR, MS, and FT-IR) and X-ray crystallography, plays a crucial role in confirming the synthesized compounds' structures. Density functional theory (DFT) calculations further help in optimizing the molecular structure and understanding the geometrical parameters and molecular electrostatic potential (Wu et al., 2022).
Chemical Reactions and Properties
The chemical reactions involved in synthesizing these compounds typically include cyclocondensation of amino derivatives with various donors, demonstrating the compounds' reactivity and potential for further chemical modifications. The interaction of these molecules with biological targets, such as proteins, suggests their potential bioactivity, which can be explored for therapeutic applications (Wu et al., 2022).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
This compound is part of a broader category of triazoloquinazolinones, a class of compounds synthesized through various innovative methods. The synthesis involves multi-step reactions, starting from specific precursors to generate a series of novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines. These compounds are characterized using spectral data and elemental analysis to deduce their structures (El‐Kazak & Ibrahim, 2013).
Antimicrobial Activity
A significant area of application for this class of compounds is in evaluating their antimicrobial properties. Synthesized compounds have been screened for antimicrobial activity, with some showing promising results against various bacteria and fungi strains. This suggests potential applications in developing new antimicrobial agents (El-hashash et al., 2011).
Anticancer Activity
Another critical research area is the evaluation of the anticancer properties of triazoloquinazolinone derivatives. These compounds have been tested in vitro against different cancer cell lines, with some derivatives showing significant cytotoxic effects. This highlights their potential as a scaffold for developing new anticancer drugs (Wu et al., 2022).
Antihypertensive and Antihistaminic Effects
Research has also explored the antihypertensive and antihistaminic activities of triazoloquinazolinone derivatives. Compounds within this class have demonstrated significant activities in vivo, suggesting their utility in designing new therapeutic agents for treating hypertension and allergic reactions (Alagarsamy et al., 2007), (Alagarsamy et al., 2009).
Propiedades
IUPAC Name |
9-(3-ethoxy-4-hydroxyphenyl)-2-thiophen-2-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-2-28-16-11-12(8-9-14(16)26)19-18-13(5-3-6-15(18)27)22-21-23-20(24-25(19)21)17-7-4-10-29-17/h4,7-11,19,26H,2-3,5-6H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGJBBKRIYFIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC=CS5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-ethoxy-4-hydroxyphenyl)-2-(thiophen-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2492064.png)






![1-[1-(2,4-Difluorophenyl)ethyl]piperazine](/img/structure/B2492077.png)


![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-naphthalen-1-ylpropanamide](/img/structure/B2492080.png)
![4-[(2-chloro-5-methylphenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione](/img/structure/B2492081.png)
![4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2492083.png)
